![molecular formula C19H20O2 B3307046 6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol CAS No. 930784-54-6](/img/structure/B3307046.png)
6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Descripción general
Descripción
'6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'SPINOL' and is a chiral organic molecule that has a spirocyclic structure.'
Aplicaciones Científicas De Investigación
'SPINOL' has potential applications in various fields such as asymmetric synthesis, catalysis, and material science. It has been used as a chiral ligand in asymmetric catalysis, where it has shown excellent enantioselectivity. 'SPINOL' has also been used as a chiral dopant in liquid crystals, where it has shown improved thermal stability and optical properties.
Mecanismo De Acción
The mechanism of action of 'SPINOL' is not well understood. However, it is believed that the spirocyclic structure of the molecule plays a crucial role in its chiral properties. The two stereogenic centers in the molecule result in four possible stereoisomers, which can be resolved into their enantiomers. The enantiomers of 'SPINOL' have different chiral properties, which make them useful in various applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 'SPINOL.' However, it has been shown to be non-toxic and biocompatible, making it a potential candidate for biomedical applications. It has also been shown to have antioxidant properties, which make it useful in the food and pharmaceutical industries.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 'SPINOL' in lab experiments include its high purity, ease of synthesis, and excellent enantioselectivity. However, the limitations include its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 'SPINOL.' One area of interest is its applications in asymmetric synthesis, where it has shown excellent enantioselectivity. Another area of interest is its potential applications in material science, where it has shown improved thermal stability and optical properties. Additionally, there is potential for 'SPINOL' to be used in biomedical applications, such as drug delivery and tissue engineering. Further research is needed to fully understand the potential of 'SPINOL' in these areas.
Conclusion:
In conclusion, '6,6'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol' or 'SPINOL' is a chiral organic molecule that has potential applications in various fields such as asymmetric synthesis, catalysis, and material science. The synthesis method is relatively simple, and the molecule has excellent enantioselectivity. While there is limited research on its biochemical and physiological effects, it has been shown to be non-toxic and biocompatible. The future directions for research on 'SPINOL' include its applications in asymmetric synthesis, material science, and biomedical applications.
Propiedades
IUPAC Name |
5,5'-dimethyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-11-3-5-13-7-9-19(15(13)17(11)20)10-8-14-6-4-12(2)18(21)16(14)19/h3-6,20-21H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTLIGCBZPXVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC23CCC4=C3C(=C(C=C4)C)O)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



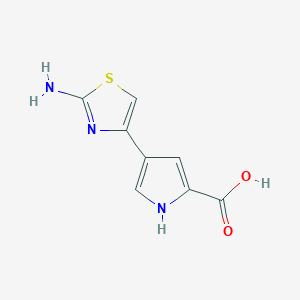
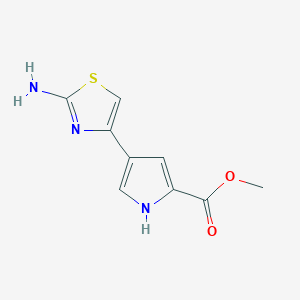

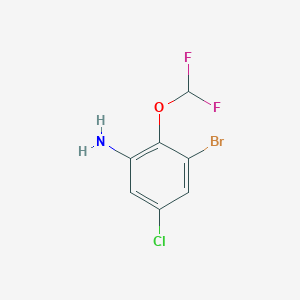
![1-(butan-2-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B3306989.png)
![4-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)benzoic acid](/img/structure/B3306997.png)

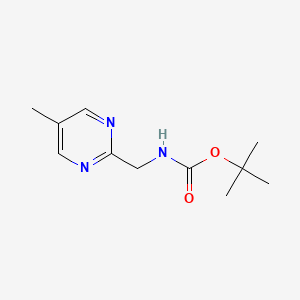
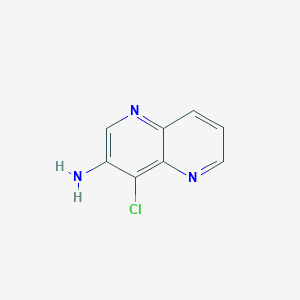
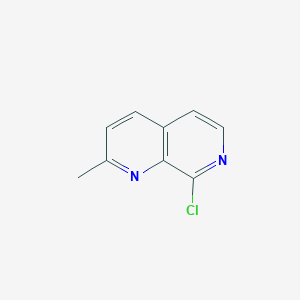
![3-[2-(Pyridin-2-yl)ethynyl]aniline](/img/structure/B3307033.png)
![2-[(2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B3307037.png)

![4-chloro-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3307068.png)